trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

Description

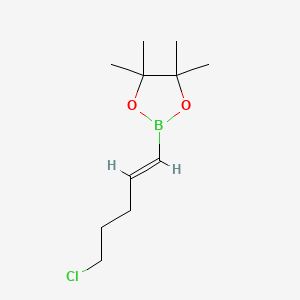

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester (CAS: 154820-95-8) is a boronic ester with the molecular formula C₁₁H₂₀BClO₂ and a molecular weight of 230.54 g/mol. It is a lipid-class compound commonly used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for carbon-carbon bond formation . The compound’s structure features a trans-configuration at the double bond, a pentenyl chain substituted with a chlorine atom at the 5-position, and a pinacol ester group that stabilizes the boronic acid moiety. It is commercially available (e.g., Aladdin Scientific) in 1-gram quantities and is stored at room temperature .

Properties

IUPAC Name |

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBHADHHWPOFL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151419 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126688-98-0 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloro-1-pentene with a boronic acid derivative under specific conditions. One common method is the hydroboration of 5-chloro-1-pentene followed by oxidation to yield the desired boronic acid ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Alcohols or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester serves as a crucial building block in the synthesis of complex organic molecules. It is particularly utilized in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is vital in the development of pharmaceuticals and agrochemicals .

Key Reactions:

- Suzuki-Miyaura Coupling: Facilitates the formation of biaryl compounds.

- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, enhancing the compound's versatility .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential for drug development due to its ability to interact with biomolecules. Its structural properties allow it to form stable complexes, making it suitable for applications in drug delivery systems. For instance, modifications involving phenylboronic acid pinacol ester have been explored for creating reactive oxygen species (ROS)-responsive drug delivery systems targeting conditions like periodontitis .

Case Study:

A study demonstrated that encapsulating curcumin within a hyaluronic acid-based nanoparticle system modified with phenylboronic acid pinacol ester significantly improved the drug's delivery and therapeutic efficacy against inflammation .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and nanomaterials. Its reactivity allows for the incorporation of boron into polymer matrices, which can enhance material properties such as thermal stability and mechanical strength .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules; crucial in Suzuki-Miyaura coupling. |

| Medicinal Chemistry | Potential use in drug delivery systems; interacts with biomolecules for therapeutic applications. |

| Materials Science | Utilized in synthesizing advanced materials; enhances properties of polymers and nanomaterials. |

Mechanism of Action

The mechanism of action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester and analogous compounds:

Reactivity and Stability

- Aliphatic vs. Aromatic Reactivity :

The aliphatic chain and trans-configuration of This compound make it ideal for forming alkenes or substituted alkanes in Suzuki-Miyaura reactions. In contrast, aromatic boronic esters (e.g., 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester ) are tailored for aryl-aryl couplings, with substituents directing regioselectivity . - Steric and Electronic Effects: The chlorine atom in the pentenyl chain introduces moderate electron-withdrawing effects, enhancing oxidative stability compared to non-halogenated analogs. Conversely, amino-substituted boronic esters (e.g., 2-Aminopyridine-5-boronic acid pinacol ester) exhibit increased nucleophilicity, favoring reactions with electron-deficient partners .

- Hydrolytic Stability: Pinacol esters generally resist hydrolysis better than free boronic acids. However, substituents influence reactivity with H₂O₂; for example, 4-nitrophenylboronic acid pinacol ester reacts rapidly to release 4-nitrophenol, whereas aliphatic analogs like the target compound may show slower kinetics .

Commercial Availability and Pricing

- This compound is priced competitively (e.g., ~$50/gram from Aladdin Scientific), similar to basic aromatic esters like Benzofuran-7-ylboronic acid (~$275/gram). However, complex derivatives (e.g., 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester ) cost significantly more (~$662/gram) due to synthetic complexity .

Biological Activity

Overview

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester (CAS Number: 154820-95-8) is an organoboron compound that has gained attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, which includes a boron atom within a dioxaborolane ring and a chloropent-1-enyl group, makes it versatile for biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The primary mode of action of this compound involves protodeboronation , a process where the boron atom is removed, leading to the formation of various organic compounds. This reaction can facilitate anti-Markovnikov alkene hydromethylation , allowing for the synthesis of complex molecules. The compound's stability in various environments enhances its suitability for biological interactions and applications in drug development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Mycobacterium tuberculosis. For instance, certain analogs demonstrated a minimum inhibitory concentration (MIC) of 9.4 μg/mL against this pathogen .

- Cytotoxicity : In vitro assessments have shown that some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy. However, the cytotoxicity levels were comparable to their antimicrobial activity, suggesting a need for further optimization to enhance selectivity .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound and its derivatives:

- Study on Antimicrobial Properties : A comparative analysis revealed that certain structural modifications significantly enhanced the antimicrobial efficacy against M. tuberculosis, correlating lipophilicity with increased activity. The presence of specific functional groups was crucial for achieving desired biological effects .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, it was found that while some derivatives induced apoptosis in MCF-7 (breast cancer) and HCT-15 (colon cancer) cells, they also exhibited toxicity towards normal cells. This highlights the importance of further structural optimization to minimize off-target effects while maximizing therapeutic efficacy .

Applications in Scientific Research

This compound is utilized across several domains:

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the formation of complex organic molecules through various chemical reactions such as:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Chlorine atom substitution with nucleophiles like amines |

| Oxidation Reactions | Conversion to boronic acids or boronate esters |

| Coupling Reactions | Participation in Suzuki-Miyaura cross-coupling reactions |

Medicinal Chemistry

Its potential as an antimicrobial agent opens avenues for developing new drugs targeting resistant strains of bacteria and cancer cells.

Materials Science

The compound is also explored for creating advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Q & A

Q. How should researchers interpret conflicting kinetic data from boronate ester reactions under varying solvent systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.